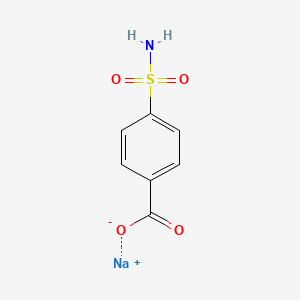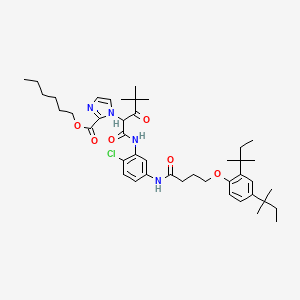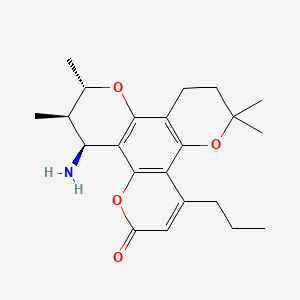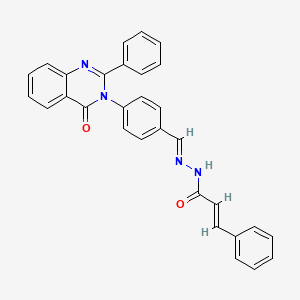
Carzenide sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carzenide sodium, also known as benzoic acid, 4-(aminosulfonyl)-, sodium salt, is a compound with the molecular formula C₇H₆NNaO₄S and a molecular weight of 201.20 g/mol . It is an organic synthesis intermediate used in the production of synthetic drugs and has applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Carzenide sodium can be synthesized through several methods. One common synthetic route involves the reaction of benzoic acid with sulfonamide under specific conditions to produce 4-sulfamoylbenzoic acid, which is then converted to its sodium salt form . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Carzenide sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into other functional groups, such as amines.
Substitution: It can undergo substitution reactions where the sulfonamide group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium dichromate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Carzenide sodium has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the production of various compounds.
Biology: It has been studied for its potential as an enzyme inhibitor, particularly for carbonic anhydrase.
Medicine: It has antispasmodic properties and has been used in the treatment of dysmenorrhoea.
Industry: It is used in the synthesis of drugs and other industrial chemicals.
Mechanism of Action
The mechanism of action of carzenide sodium involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor, particularly for carbonic anhydrase, by binding to the active site of the enzyme and preventing its normal function . This inhibition can lead to various physiological effects, depending on the specific enzyme and pathway involved.
Comparison with Similar Compounds
Carzenide sodium is similar to other sulfonamide compounds, such as:
4-Sulfamoylbenzoic acid: A closely related compound with similar chemical properties and applications.
p-Sulfamoylbenzoic acid: Another sulfonamide derivative with comparable uses in organic synthesis and medicine.
What sets this compound apart is its specific molecular structure and the unique properties it imparts, making it valuable in various research and industrial applications.
Properties
CAS No. |
6101-29-7 |
|---|---|
Molecular Formula |
C7H6NNaO4S |
Molecular Weight |
223.18 g/mol |
IUPAC Name |
sodium;4-sulfamoylbenzoate |
InChI |
InChI=1S/C7H7NO4S.Na/c8-13(11,12)6-3-1-5(2-4-6)7(9)10;/h1-4H,(H,9,10)(H2,8,11,12);/q;+1/p-1 |
InChI Key |
FWOKISIYDJIISA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])S(=O)(=O)N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-benzylsulfanyl-9-chloro-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12745643.png)
![(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12745648.png)








